molecular formula C11H13BrN2 B13600096 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine

Cat. No.: B13600096
M. Wt: 253.14 g/mol
InChI Key: WYSQUJVVDHGAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This particular compound features a bromine atom at the 4-position and a methyl group at the 2-position of the indole ring, with an ethanamine side chain at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial techniques include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while substitution reactions can yield various substituted indoles .

Scientific Research Applications

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the methyl group in 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine makes it unique compared to other indole derivatives. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

2-(4-bromo-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H13BrN2/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7/h2-4,14H,5-6,13H2,1H3

InChI Key

WYSQUJVVDHGAEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC=C2Br)CCN

Origin of Product

United States

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